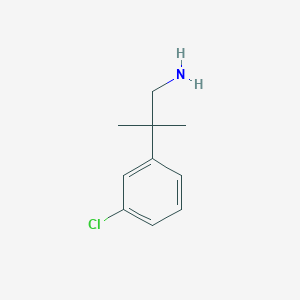

2-(3-Chlorophenyl)-2-methylpropan-1-amine

Vue d'ensemble

Description

“2-(3-Chlorophenyl)-2-methylpropan-1-amine” is a chemical compound that is used in laboratory chemicals . It is also known as "(3-Chlorophenyl)ethylamine" .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the condensation of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Chlorophenyl)-2-methylpropan-1-amine” are not available, similar compounds have been studied. For example, protodeboronation of alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

The physical state of “2-(3-Chlorophenyl)-2-methylpropan-1-amine” is liquid, with a light yellow appearance and a sweet odor . It has a boiling point range of 111 - 113 °C at 12 mmHg .Applications De Recherche Scientifique

GABAB Receptor Antagonists and Agonists

Compounds related to 2-(3-Chlorophenyl)-2-methylpropan-1-amine, such as 2-(4-Chlorophenyl)-3-nitropropan-1-amine, have been synthesized and studied for their potential as GABAB receptor antagonists or agonists. These compounds, including the specific agonist 2-(4-Chlorophenyl)-3-nitropropan-1-amine, exhibit activities at GABAB receptors, indicating potential applications in neurological research and drug development (Abbenante, Hughes, & Prager, 1994).

Corrosion Inhibition

Amine derivative compounds, such as 2-{[(3-chlorophenyl)amino]methyl}phenol, have been synthesized and evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic environments. These compounds form a protective film on the metal surface, significantly enhancing corrosion resistance. The presence of specific groups, like Cl, influences the inhibition efficiency, indicating a potential application in materials science and engineering (Boughoues et al., 2020).

Monoamine Oxidase-B Inactivation

Studies on compounds like 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone have revealed their potential as monoamine oxidase B (MAO-B) inactivators. These compounds, including their primary amine analogs, show promise in the development of therapeutic agents targeting MAO-B, which is significant in neurodegenerative and psychiatric disorders (Ding & Silverman, 1993).

Synthesis of Novel Chemical Compounds

There is extensive research in synthesizing novel chemical compounds with 2-(3-Chlorophenyl)-2-methylpropan-1-amine derivatives, leading to a wide range of applications. For example, the synthesis of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one involves Michael addition of secondary amine to α, β-unsaturated carbonyl compounds. These novel compounds are studied for their molecular properties, suggesting applications in pharmaceuticals and chemical research (Fatma et al., 2017).

Catalytic Amination

Catalytic amination, such as the amination of 1-methoxy-2-propanol over silica-supported nickel, involves compounds related to 2-(3-Chlorophenyl)-2-methylpropan-1-amine. This process can produce amines with high selectivity, suggesting applications in chemical synthesis and industrial processes (Bassili & Baiker, 1990).

Anticancer Evaluation

Derivatives of 2-(3-Chlorophenyl)-2-methylpropan-1-amine, such as 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one, have been synthesized and evaluated for their in vitro anticancer activity. These compounds show promising results against various human tumor cell lines, indicating potential applications in the development of new anticancer drugs (Kattimani et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

The future directions of “2-(3-Chlorophenyl)-2-methylpropan-1-amine” and similar compounds could involve further exploration of their potential biological activities . For instance, the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluation of their antioxidant activity has been suggested .

Mécanisme D'action

Target of Action

The compound 2-(3-Chlorophenyl)-2-methylpropan-1-amine is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore . Therefore, it’s plausible that 2-(3-Chlorophenyl)-2-methylpropan-1-amine may have similar targets.

Mode of Action

CCCP causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The chemical acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally . Given the structural similarity, 2-(3-Chlorophenyl)-2-methylpropan-1-amine might interact with its targets in a similar manner.

Biochemical Pathways

The compound’s interaction with its targets could affect the oxidative phosphorylation pathway, leading to a decrease in ATP production . This could have downstream effects on various cellular processes that rely on ATP for energy.

Pharmacokinetics

Similar compounds like mcpp are metabolized in the liver via the cyp2d6 enzyme and have an elimination half-life of 4–14 hours . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action could include a decrease in cellular ATP levels, potentially leading to cell death . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the activity of the compound could be affected by the pH of the environment due to its protonophoric properties

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMVZWQZGFLTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-2-methylpropan-1-amine | |

CAS RN |

92015-24-2 | |

| Record name | 2-(3-chlorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

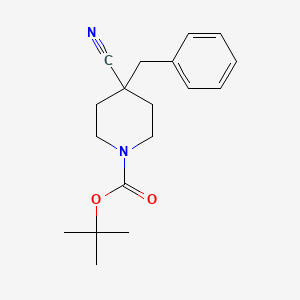

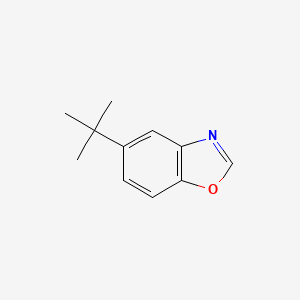

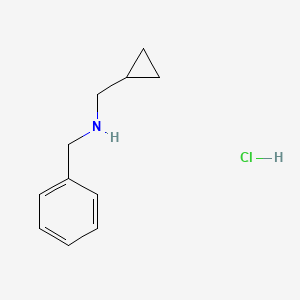

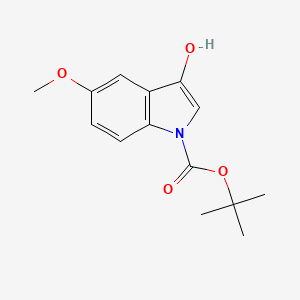

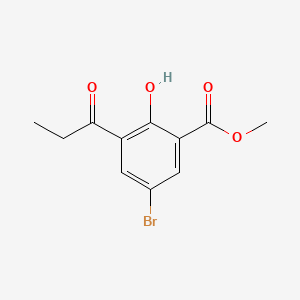

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

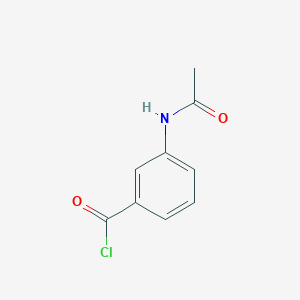

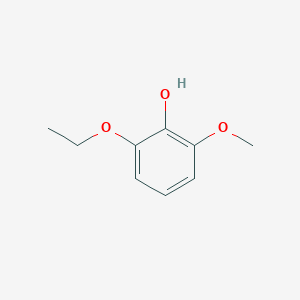

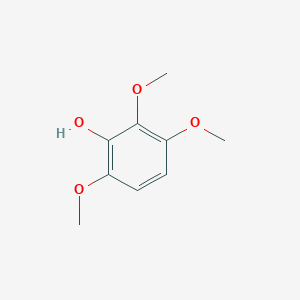

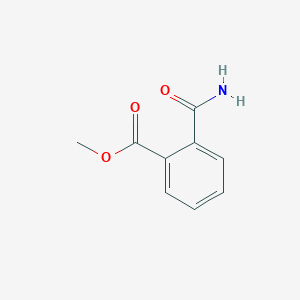

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.